Potassium 4-methylbenzoate

説明

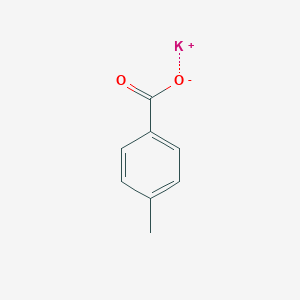

Potassium 4-methylbenzoate is an organic compound with the chemical formula C8H7KO2. It belongs to the class of benzoates and is commonly used in various fields, including medical, environmental, and industrial research. This compound is stable at room temperature and does not react with water or oxygen .

準備方法

Synthetic Routes and Reaction Conditions: Potassium 4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with toluene under alkaline conditions. This method is efficient and yields a high purity product .

化学反応の分析

Decarboxylation and Thermal Decomposition

Potassium 4-methylbenzoate undergoes decarboxylation under basic conditions. When heated with KOH, it loses CO₂ to form toluene derivatives:

This reaction mirrors the behavior of potassium benzoate , with the methyl group stabilizing intermediates through inductive effects.

Key Data :

Esterification Catalysis

K₂CO₃/TiO₂-catalyzed esterification with methanol converts this compound to methyl 4-methylbenzoate (Fig. 1) :

Mechanistic Insights :

-

Step 1 : CO₂ insertion into benzene ring (ΔE = −0.63 eV, E‡ = 0.12 eV)

-

Step 2 : Methanol methylation via surface-bound intermediates

| Parameter | Value |

|---|---|

| Activation Energy | 0.73 eV (methylation step) |

| Turnover Frequency | 0.8 min⁻¹ |

Microbial Anaerobic Degradation

Magnetospirillum sp. strain pMbN1 completely oxidizes this compound to CO₂ under nitrate-reducing conditions :

| Substrate (mmol) | Nitrate Consumed (mmol) | Biomass Yield (g/mol) |

|---|---|---|

| 0.34 | 1.4 | 21 |

| 0.89 | 3.4 | 56 |

Electron equivalence between substrate oxidation and nitrate reduction confirms complete mineralization .

Enzymatic Hydroxylation

The Rieske oxygenase TsaM hydroxylates this compound to 4-(hydroxymethyl)benzoate in the presence of NADH and O₂ :

| Substrate | kₐₜ (min⁻¹) | Kₘ (μM) |

|---|---|---|

| 4-Methylbenzoate | 5.2 ± 0.3 | 42 ± 5 |

| p-Toluenesulfonate | 4.1 ± 0.2 | 38 ± 4 |

Acid-Base Reactions

As a carboxylate salt, this compound reacts with strong acids to regenerate 4-methylbenzoic acid:

This property is exploited in buffer systems and extraction protocols .

This compound exhibits versatile reactivity, spanning thermal decomposition, catalytic esterification, enzymatic oxidation, and participation in multicomponent pharmaceutical syntheses. Its stability under acidic conditions and compatibility with biological systems make it valuable in industrial and environmental applications.

科学的研究の応用

Chemical Applications

1.1 Intermediate in Organic Reactions

Potassium 4-methylbenzoate serves as an important intermediate in organic synthesis. It is particularly useful in the synthesis of arylboronic acids through palladium-catalyzed reactions, which are crucial for developing pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitution reactions, allowing for the modification of aromatic compounds to create more complex structures .

1.2 Synthesis of Arylboronic Acids

The ability to synthesize arylboronic acids is one of the standout applications of this compound. These compounds are vital in medicinal chemistry for drug development, particularly in the synthesis of proteasome inhibitors and other therapeutic agents.

Medical Applications

2.1 Local Anesthetic Properties

this compound exhibits local anesthetic effects by blocking sodium ion channels on nerve membranes. This mechanism leads to a reversible blockage of nerve impulse conduction, making it a candidate for pain management applications.

2.2 Pharmaceutical Synthesis

The compound is utilized in synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs. Its role as a reagent in organic reactions enhances its value in drug formulation processes .

Industrial Applications

3.1 Preservative Use

While potassium benzoate (a closely related compound) is commonly used as a food preservative due to its antifungal and antibacterial properties, this compound also finds applications in industrial settings where similar preservative qualities are desired .

3.2 Dyes and Resins Production

In industrial chemistry, this compound is employed in producing dyes and resins. Its stability under various conditions makes it suitable for use in formulations that require long shelf lives.

Case Studies and Research Findings

5.1 Synthesis Techniques

Research has demonstrated effective synthesis techniques for this compound, primarily through the reaction of 4-methylbenzoic acid with potassium hydroxide in ethanol or through industrial methods involving formic acid and toluene under alkaline conditions .

5.2 Pharmacological Studies

Studies have explored the pharmacological potential of this compound, highlighting its anesthetic properties and examining its efficacy compared to other local anesthetics. Further research is needed to fully understand its safety profile and potential side effects.

作用機序

The mechanism of action of potassium 4-methylbenzoate involves its role as an intermediate in various chemical reactions. In the synthesis of arylboronic acids, it participates in a palladium-catalyzed process, where the potassium ion facilitates the reaction by stabilizing the intermediate species. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetallation, and reductive elimination to yield the desired product .

類似化合物との比較

Potassium benzoate: Similar in structure but lacks the methyl group.

Sodium 4-methylbenzoate: Similar but contains sodium instead of potassium.

Uniqueness: Potassium 4-methylbenzoate is unique due to its specific applications in the synthesis of arylboronic acids and its stability under various conditions. Its ability to participate in palladium-catalyzed processes makes it valuable in pharmaceutical synthesis .

生物活性

Potassium 4-methylbenzoate, a potassium salt of 4-methylbenzoic acid, is an organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through the neutralization of 4-methylbenzoic acid with potassium hydroxide:

This compound is part of the benzoate family, which is known for its preservative properties in food and its potential therapeutic applications.

Biological Activity

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, including molds, yeasts, and certain bacteria. This property makes it a valuable food preservative. The mechanism involves the absorption of benzoic acid into microbial cells, leading to a decrease in intracellular pH, which disrupts metabolic processes and inhibits growth .

2. Insecticidal Effects

Recent studies have highlighted the insecticidal potential of methyl benzoate derivatives, including this compound. Laboratory bioassays indicate that it can effectively reduce the viability of pests such as Tetranychus urticae (two-spotted spider mite) and Bemisia tabaci (whitefly). For example, exposure to concentrations as low as 0.5% resulted in significant mortality rates .

| Compound | Target Pest | Concentration | Mortality Rate (%) |

|---|---|---|---|

| This compound | Tetranychus urticae | 0.5% | 55.3 |

| This compound | Bemisia tabaci | 1% | 81.3 |

3. Teratogenic Effects

Research has also explored the teratogenic effects of potassium benzoate on embryonic development. A study on mice revealed that exposure to potassium benzoate during critical developmental phases resulted in malformations, particularly affecting eye development . Histopathological evaluations indicated deformed lenses and retinal abnormalities.

The biological activity of this compound is attributed to several mechanisms:

- Disruption of Cellular Processes: The compound interferes with metabolic pathways by altering intracellular pH levels.

- Nervous System Impact: Some studies suggest that benzoates may affect cholinesterase activity in animal models, potentially impacting neurological functions .

- Reactive Oxygen Species (ROS) Production: Long-term exposure has been associated with increased ROS levels, which can lead to oxidative stress in developing tissues .

Case Studies and Research Findings

Case Study: Insecticidal Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against various life stages of Tetranychus urticae. Results indicated that higher concentrations led to increased mortality rates across all tested stages (eggs, nymphs, adults), showcasing its potential as a natural insecticide.

Research Findings: Teratogenicity

A study conducted on pregnant mice exposed to potassium benzoate showed a correlation between dosage and severity of teratogenic effects. The findings suggested that embryos are more susceptible compared to adult mice, indicating a need for caution in its use during pregnancy .

特性

IUPAC Name |

potassium;4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.K/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYEXQVFHUPLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598199 | |

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-25-5 | |

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。